
2-(Diethylamino)-7-ethoxychromone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Diethylamino)-7-ethoxychromone, also known as DEAE, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. This compound belongs to the class of chromones, which are known for their diverse biological activities.
Wissenschaftliche Forschungsanwendungen
2-(Diethylamino)-7-ethoxychromone has been studied for its potential applications in various scientific fields, including neuroscience, pharmacology, and medicinal chemistry. In neuroscience, 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. In pharmacology, 2-(Diethylamino)-7-ethoxychromone has been investigated for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In medicinal chemistry, 2-(Diethylamino)-7-ethoxychromone has been used as a starting material for the synthesis of novel compounds with improved biological activities.
Wirkmechanismus
The mechanism of action of 2-(Diethylamino)-7-ethoxychromone involves its interaction with various molecular targets in the body, including ion channels, receptors, and enzymes. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of voltage-gated potassium channels, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also interacts with the serotonin receptor 5-HT3, leading to changes in neurotransmitter release and synaptic plasticity. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine.
Biochemische Und Physiologische Effekte
2-(Diethylamino)-7-ethoxychromone has been shown to have various biochemical and physiological effects in the body, including changes in neuronal excitability, neurotransmitter release, and synaptic plasticity. 2-(Diethylamino)-7-ethoxychromone has also been shown to have anti-inflammatory and antioxidant properties, which may be beneficial for the treatment of various diseases. In addition, 2-(Diethylamino)-7-ethoxychromone has been shown to have neuroprotective effects, which may be useful for the treatment of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
2-(Diethylamino)-7-ethoxychromone has several advantages for lab experiments, including its high solubility in water and organic solvents, its stability under various conditions, and its ability to modulate multiple molecular targets in the body. However, 2-(Diethylamino)-7-ethoxychromone also has several limitations, including its potential toxicity at high concentrations and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for research on 2-(Diethylamino)-7-ethoxychromone, including the development of novel compounds based on 2-(Diethylamino)-7-ethoxychromone, the investigation of the molecular targets and signaling pathways involved in 2-(Diethylamino)-7-ethoxychromone's biological activities, and the evaluation of 2-(Diethylamino)-7-ethoxychromone's potential as a drug candidate for the treatment of various diseases. In addition, further studies are needed to determine the optimal dosage and administration route for 2-(Diethylamino)-7-ethoxychromone, as well as its potential side effects and toxicity in vivo.
Conclusion:
In conclusion, 2-(Diethylamino)-7-ethoxychromone, or 2-(Diethylamino)-7-ethoxychromone, is a chemical compound that has been extensively researched for its potential applications in various scientific fields. 2-(Diethylamino)-7-ethoxychromone has been shown to modulate the activity of ion channels and receptors, leading to changes in neuronal excitability and synaptic transmission. 2-(Diethylamino)-7-ethoxychromone also has anti-inflammatory, antioxidant, and neuroprotective properties, which may be beneficial for the treatment of various diseases. Further research is needed to fully understand the molecular mechanisms and potential therapeutic applications of 2-(Diethylamino)-7-ethoxychromone.
Synthesemethoden
The synthesis of 2-(Diethylamino)-7-ethoxychromone involves the reaction between 7-ethoxy-4-methylcoumarin and diethylamine in the presence of a catalyst. The reaction is carried out in a solvent such as ethanol or acetonitrile, and the resulting product is purified through crystallization or column chromatography. The yield of 2-(Diethylamino)-7-ethoxychromone can range from 50-80%, depending on the reaction conditions and the purity of the starting materials.
Eigenschaften
CAS-Nummer |
131942-55-7 |
|---|---|
Produktname |
2-(Diethylamino)-7-ethoxychromone |
Molekularformel |
C15H19NO3 |
Molekulargewicht |
261.32 g/mol |
IUPAC-Name |
2-(diethylamino)-7-ethoxychromen-4-one |
InChI |
InChI=1S/C15H19NO3/c1-4-16(5-2)15-10-13(17)12-8-7-11(18-6-3)9-14(12)19-15/h7-10H,4-6H2,1-3H3 |
InChI-Schlüssel |
QAHJXTVDICVNRP-UHFFFAOYSA-N |
SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
Kanonische SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C=C(C=C2)OCC |
Andere CAS-Nummern |
131942-55-7 |
Synonyme |
2-(diethylamino)-7-ethoxychromone 2-DEAEC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



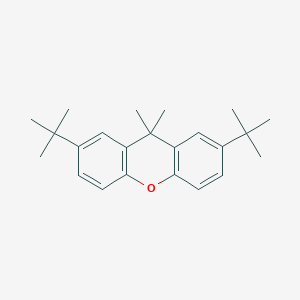
![[RuCl(benzene)(R)-BINAP]Cl](/img/structure/B160392.png)
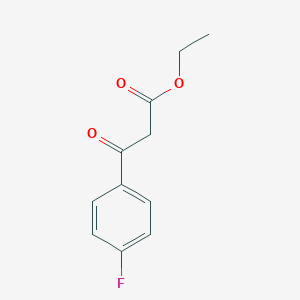
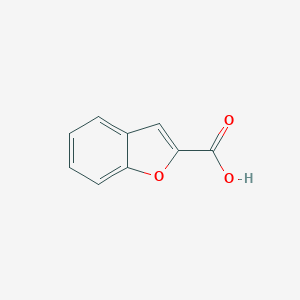
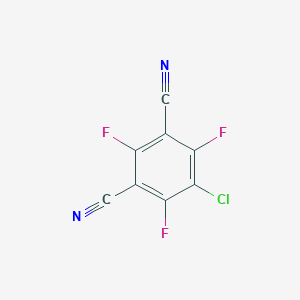
![2-((4AR,6S,7R,8R,8aS)-8-hydroxy-6-(4-methoxyphenoxy)-2-phenylhexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindoline-1,3-dione](/img/structure/B160396.png)
![Benzo[b]thiophene-3-carboxaldehyde](/img/structure/B160397.png)
![Benzo[b]thiophene-2-carboxylic acid](/img/structure/B160401.png)
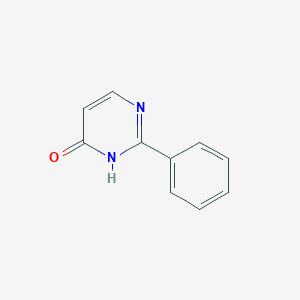
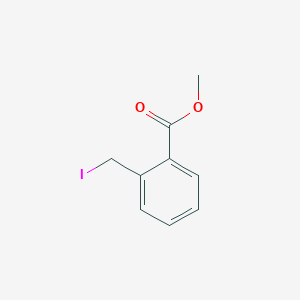
![1-[(2S)-2-[(1R)-1-Hydroxypropyl]oxiran-2-YL]ethanone](/img/structure/B160408.png)
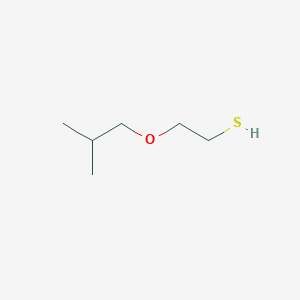
![(2R)-2-amino-6-[[amino(hydrazinyl)methylidene]amino]hexanoic acid](/img/structure/B160413.png)
